Acryloyl chloride
Overview
Description
Acryloyl chloride is a versatile chemical substrate used in various organic synthesis processes. It serves as an excellent substrate for cross-metathesis, allowing for the creation of a diverse set of functionalized alpha,beta-unsaturated carbonyl compounds through a simple one-pot process. This process involves a reaction between acryloyl chloride and a terminal olefin, followed by the addition of a nucleophile to yield the desired products in good yield .
Synthesis Analysis
The synthesis of acryloyl chloride can be performed safely and efficiently using a continuous-flow system. This method is particularly advantageous for producing acryloyl chloride, which is known for its high reactivity and instability. Three different routes have been explored in a microreactor setup, with the oxalyl chloride mediated process under solvent-free conditions being the most sustainable. This method uses near-equimolar amounts of carboxylic acid and oxalyl chloride with catalytic amounts of DMF at room temperature, achieving nearly full conversions into acryloyl chloride within minutes .
Molecular Structure Analysis
The molecular structure of acryloyl chloride has been extensively studied, revealing multiple dissociation channels upon photodissociation at 193 nm. The primary dissociation channels include two C-Cl fission channels and an HCl elimination channel. These channels lead to the formation of various radicals and molecules, such as CH2CHCO radicals, which are unstable and rapidly decompose to CH2CH + CO. The photodissociation also yields CH2CCO radicals that have enough internal energy to dissociate further .
Chemical Reactions Analysis
Acryloyl chloride participates in a variety of chemical reactions. For instance, it can undergo radiation-induced reactions with benzoyl chloride and acrylates, leading to the formation of radical anions and species that may initiate polymerization. In the presence of oxygen, benzoylperoxy radicals with strong absorption bands are observed . Additionally, acryloyl chloride can be used in bis-acylation reactions with conjugated carbon-carbon double bonds in the presence of samarium metal in DMF, resulting in the formation of 1,4-diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of acryloyl chloride have been characterized through its polymerization behavior and reactivity ratios with other monomers. For example, free radical polymerization of acryloyl chloride yields high molecular weight polymers only in specific solvents like cyclohexane. The reactivity ratios of acryloyl chloride with styrene and vinyl acetate have been determined, indicating its relative reactivity in copolymerization reactions . Furthermore, acryloyl chloride has been used to modify surfaces, such as the immobilization of dyes onto polymers, which alters the surface properties and introduces new functionalities .
Scientific Research Applications
1. Thermal Stabilization in Polymer Applications
Acryloyl chloride has been used as a thermal stabilizer for rigid poly(vinyl chloride) (PVC), offering efficient stabilization against degradation. This is evident in the research by Mohamed and Sabaa (1998), where N-Acryloyl,N'-cyanoacetohydrazide (ACAH) and its metal ion complexes demonstrated significant stabilization efficiency for PVC, surpassing some conventional thermal stabilizers (Mohamed & Sabaa, 1998).
2. Polymerization Efficiency
The polymerization of acryloyl chloride has been studied under UV radiation, highlighting its potential in bulk and solution polymerization. Egorova et al. (2002) found that under specific conditions, acryloyl chloride can polymerize in solution without precipitating, allowing for efficient use in polymer-analogous transformations (Egorova et al., 2002).
3. Enhancing Material Properties
Acryloyl chloride has been employed to enhance the surface properties of materials like multi-walled carbon nanotubes (MWCNTs). Wang et al. (2008) used poly(acryloyl chloride) to encapsulate MWCNTs, resulting in significant improvements in the tensile strength and modulus of the resulting polyurethane matrix (Wang et al., 2008).
4. Coloration and Surface Modification
Acryloyl chloride has been utilized in the surface modification of materials like polydiethyleneglycol-bis-allylcarbonate (CR-39), allowing for the immobilization of dyes such as disperse red 1. Aliev et al. (2004) demonstrated the efficiency of acryloyl chloride in grafting processes, resulting in significant changes in the surface properties and coloration of CR-39 (Aliev et al., 2004).
5. Synthesis and Stability
Acryloyl chloride has been synthesized in a continuous-flow system, providing a safe and efficient methodology for its production, particularly important for the acrylate and polymer industry. Movsisyan et al. (2016) developed a method that ensures fast and selective synthesis of acryloyl chloride, highlighting its industrial relevance (Movsisyan et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
prop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBMWMNUJJDEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO | |
Record name | ACRYLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4850 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-84-8 | |
Record name | 2-Propenoyl chloride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1061150 | |
Record name | Acrylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline] | |
Record name | ACRYLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4850 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3525 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
167 °F at 760 mmHg (EPA, 1998), 75.5 °C | |
Record name | ACRYLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4850 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
14 °C (57 °F) - closed cup | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chlorinated solvents, Very soluble in chloroform | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C | |
Record name | ACRYLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4850 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.63 (Air = 1) | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
93.0 [mmHg] | |
Record name | Acrylyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3525 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acryloyl chloride | |
Color/Form |
Liquid, Light yellow liquid | |
CAS RN |
814-68-6 | |
Record name | ACRYLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4850 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acryloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acryloyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 2-Propenoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acrylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acryloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRYLOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K23O56TG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acrylyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.